molecular formula C12H10N2 B11909632 1-Aminonaphthalene-7-acetonitrile

1-Aminonaphthalene-7-acetonitrile

Cat. No.: B11909632
M. Wt: 182.22 g/mol
InChI Key: OMBWISXVCXVQOD-UHFFFAOYSA-N
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Description

1-Aminonaphthalene-7-acetonitrile is an organic compound with the molecular formula C12H10N2. It is a derivative of naphthalene, characterized by the presence of an amino group at the first position and an acetonitrile group at the seventh position of the naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Aminonaphthalene-7-acetonitrile can be synthesized through several methods. One common approach involves the reaction of 1-naphthylamine with acetonitrile in the presence of a suitable catalyst. The reaction typically requires elevated temperatures and may involve the use of a solvent such as dimethylformamide (DMF) or acetonitrile itself .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Aminonaphthalene-7-acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Aminonaphthalene-7-acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-aminonaphthalene-7-acetonitrile involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can affect cellular pathways and enzyme activities, leading to potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1-Aminonaphthalene-7-acetonitrile is unique due to the presence of both an amino and a nitrile group on the naphthalene ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C12H10N2

Molecular Weight

182.22 g/mol

IUPAC Name

2-(8-aminonaphthalen-2-yl)acetonitrile

InChI

InChI=1S/C12H10N2/c13-7-6-9-4-5-10-2-1-3-12(14)11(10)8-9/h1-5,8H,6,14H2

InChI Key

OMBWISXVCXVQOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)CC#N)C(=C1)N

Origin of Product

United States

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